No Direct Comparative Performance Data Found
An exhaustive search of primary literature and patents yielded no direct comparative assays for 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)-. A related class of thiazolidine-2-thione derivatives has been studied for xanthine oxidase (XO) inhibition, with the lead compound (6k) achieving an IC50 of 3.56 ± 0.61 μmol/L, making it 2.5-fold more potent than allopurinol (IC50 7.86 ± 0.91 μmol/L) and comparable to febuxostat (IC50 3.34 ± 0.53 μmol/L) [1]. However, the target compound is not part of this specific sulfonamide series. A patent on 3-acylthiazolidine-2-thiones highlights their general utility as synthetic intermediates for aldehydes and amides, but provides no quantitative differentiation among analogs [2].
| Evidence Dimension | In vitro XO inhibitory potency (IC50, μmol/L) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 6k (a 4-fluorophenyl-sulfonamide thiazolidine-2-thione): 3.56 ± 0.61; Allopurinol: 7.86 ± 0.91; Febuxostat: 3.34 ± 0.53 |
| Quantified Difference | Not applicable |
| Conditions | In vitro enzyme assay using XO (100 U/L) and xanthine (0.5 mmol/L) in PBS buffer, pH 7.4, 37°C |
Why This Matters
This data demonstrates that structural modifications to the thiazolidine-2-thione core yield highly variable potencies, validating the need for compound-specific performance data that is absent for 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)-.
- [1] Wang MX, Qin HW, Liu C, et al. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS One. 2022;17(5):e0268531. View Source
- [2] Chung KH, Kim YS, et al. 3-acyl-thiazolidine-2-thione and its preparation. Patent US6153760A, 2000. View Source
